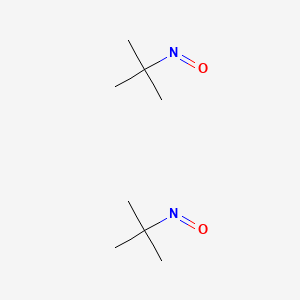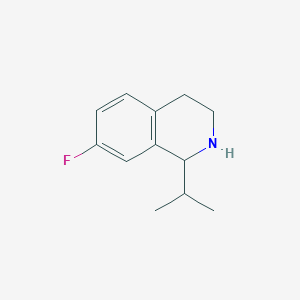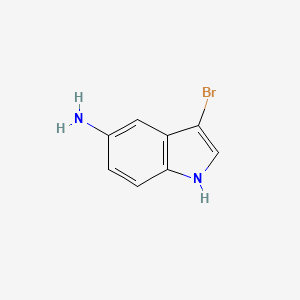
3-bromo-1H-indol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-1H-indol-5-amine is a compound that has been used in the development of pan-HER inhibitors . It has been found to be an effective molecular skeleton for developing both reversible and irreversible pan-HER inhibitors .
Molecular Structure Analysis
Indole, the core structure of this compound, is a heterocyclic system that contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds), which makes them aromatic in nature .Chemical Reactions Analysis
This compound has been used in the design, synthesis, and biological evaluation of pan-HER inhibitors . For instance, compound C5, with the molecular skeleton of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine, displayed irreversible binding just like other effective pan-HER inhibitors .Applications De Recherche Scientifique
Chemical Rearrangements and Synthesis
- Amine-induced Rearrangements : 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone reacts with primary amines to produce rearranged amides, potentially leading to the creation of substituted indole-3-acetic acids and β-substituted tryptamines (Sanchez & Parcell, 1990).
- Regioselective C(sp2)-H Dual Functionalization : This process involves bromo-amination of indoles, providing 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions (Moriyama, Ishida, & Togo, 2015).
Synthesis of Derivatives and Compounds
- Synthesis of Indole Derivatives : 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives, important in anti-inflammatory compounds, are synthesized through a concise, regioselective process (Sharma, Sharma, Kashyap, & Bhagat, 2020).
- Synthesis of 3-Hydroxyl-bromo Indole Derivatives : These derivatives, significant in medicine and industry, have been synthesized, demonstrating applications in antitumor activities and as analgesics (Wei, 2011).
Pharmaceutical Applications
- Antitumor Activities : 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones, synthesized from 5-bromo-1H-indole, showed promising in vitro antitumor activities against HMEC cell lines (Houxing, 2009).
- Synthesis of Indole-2-Carboxamides : Novel 3,5-substituted-indole-2-carboxamides have been synthesized, indicating potential therapeutic applications (Bratton, Roth, Trivedi, & Unangst, 2000).
Chemical Reactions and Catalysis
- Palladium-Catalyzed Amination : Novel amination reactions of electron-rich indole derivatives, leading to bioactive amino-functionalized indole derivatives (Schwarz, Tillack, Alex, Sayyed, Jackstell, & Beller, 2007).
- Amination/Cyclization Cascade in Pyrroloindolines : Silver-mediated amination of bromopyrroloindolines with 2-ethynylanilines, demonstrating the potential for synthesizing complex indole alkaloids (Hakamata, Ueda, & Tokuyama, 2019).
Mécanisme D'action
Orientations Futures
3-bromo-1H-indol-5-amine has shown potential in the development of both reversible and irreversible pan-HER inhibitors . This suggests that it could be further explored for the development of antitumor drugs . Indole derivatives, in general, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Propriétés
IUPAC Name |
3-bromo-1H-indol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSOVVBYVLPWHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2416188.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2416190.png)
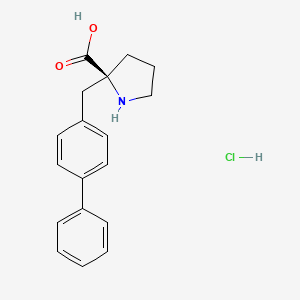
![7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2416193.png)
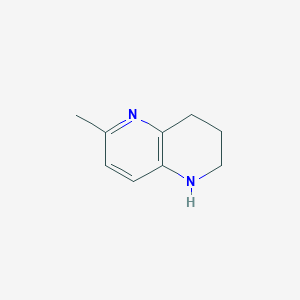
![1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416195.png)
![6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B2416197.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2416199.png)

